molecular formula C4H6N2 B3188353 2-Aminocyclopropane-1-carbonitrile CAS No. 2090628-05-8

2-Aminocyclopropane-1-carbonitrile

Cat. No.: B3188353
CAS No.: 2090628-05-8
M. Wt: 82.1 g/mol
InChI Key: KIXULKZBISIENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminocyclopropane-1-carbonitrile is a chemical compound with the molecular formula C4H6N2. It is a cyclopropane derivative, characterized by the presence of an amino group and a nitrile group attached to the cyclopropane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Substituted cyclopropane derivatives.

Mechanism of Action

The mechanism of action of 2-Aminocyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, influencing biological processes through its conversion to other active compounds . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1-Amino-1-cyclopropanecarbonitrile
  • 1-Aminocyclopropane-1-carboxylic acid

Comparison: 2-Aminocyclopropane-1-carbonitrile is unique due to its specific structural features, such as the presence of both an amino group and a nitrile group on the cyclopropane ring. This unique structure imparts distinct reactivity and properties compared to similar compounds like 1-Amino-1-cyclopropanecarbonitrile and 1-Aminocyclopropane-1-carboxylic acid .

Properties

IUPAC Name

2-aminocyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c5-2-3-1-4(3)6/h3-4H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXULKZBISIENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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